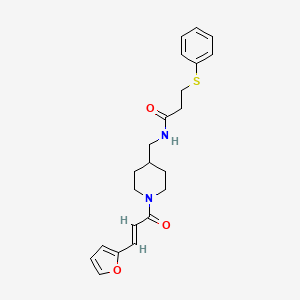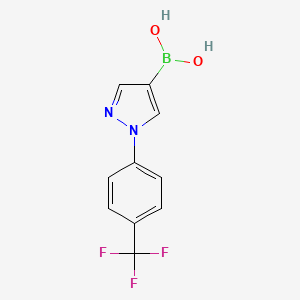![molecular formula C16H14FN3O B2502422 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide CAS No. 1436198-02-5](/img/structure/B2502422.png)
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and a prop-2-ynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridin-2-ylmethanol and 6-fluoropyridine-3-carboxylic acid.
Formation of Intermediate: The first step involves the protection of the alcohol group in 6-methylpyridin-2-ylmethanol, followed by its conversion to a suitable leaving group (e.g., tosylate or mesylate).
Nucleophilic Substitution: The protected intermediate undergoes nucleophilic substitution with 6-fluoropyridine-3-carboxylic acid to form the desired pyridine derivative.
Deprotection and Functionalization: The protecting group is removed, and the resulting intermediate is further functionalized with a prop-2-ynyl group through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions to industrial scales.
化学反応の分析
Types of Reactions
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism by which 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide: shares structural similarities with other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
6-fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-3-9-20(11-14-6-4-5-12(2)19-14)16(21)13-7-8-15(17)18-10-13/h1,4-8,10H,9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUBWSATZYEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)C(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)



![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
![(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2502351.png)
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)


![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)
